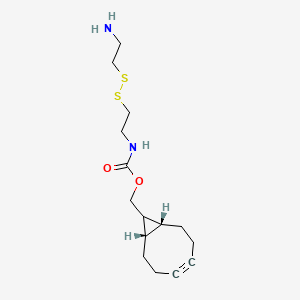
(3R,4S)-3-isobutyl-4-propyl-1-((tetrahydro-2H-pyran-2-yl)oxy)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-3-isobutyl-4-propyl-1-((tetrahydro-2H-pyran-2-yl)oxy)azetidin-2-one is a chiral azetidinone derivative. Azetidinones are four-membered lactams, which are significant in medicinal chemistry due to their biological activities and potential as intermediates in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-isobutyl-4-propyl-1-((tetrahydro-2H-pyran-2-yl)oxy)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving β-lactam intermediates.
Introduction of the Isobutyl and Propyl Groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides under basic conditions.
Attachment of the Tetrahydro-2H-pyran-2-yl Group: This step involves the protection of hydroxyl groups using tetrahydropyranyl (THP) ethers, followed by deprotection under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl and propyl groups, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the azetidinone ring, potentially opening it to form amines or other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the tetrahydro-2H-pyran-2-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted azetidinone derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3R,4S)-3-isobutyl-4-propyl-1-((tetrahydro-2H-pyran-2-yl)oxy)azetidin-2-one is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It can serve as a model compound for studying the interactions of azetidinones with biological targets.
Medicine
In medicine, azetidinone derivatives are explored for their potential as antibiotics, anti-inflammatory agents, and enzyme inhibitors. This compound could be a lead compound in drug discovery programs.
Industry
Industrially, the compound can be used in the production of pharmaceuticals and fine chemicals. Its synthesis and reactions are optimized for large-scale production.
Mécanisme D'action
The mechanism of action of (3R,4S)-3-isobutyl-4-propyl-1-((tetrahydro-2H-pyran-2-yl)oxy)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidinone ring can mimic the structure of natural substrates, allowing it to inhibit enzyme activity or block receptor binding. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Penicillin: Another azetidinone derivative, known for its antibiotic properties.
Cephalosporins: A class of β-lactam antibiotics with a similar core structure.
Carbapenems: Broad-spectrum antibiotics with a β-lactam ring.
Uniqueness
(3R,4S)-3-isobutyl-4-propyl-1-((tetrahydro-2H-pyran-2-yl)oxy)azetidin-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its chiral centers and the presence of the tetrahydro-2H-pyran-2-yl group make it a valuable compound for asymmetric synthesis and drug discovery.
Propriétés
Formule moléculaire |
C15H27NO3 |
|---|---|
Poids moléculaire |
269.38 g/mol |
Nom IUPAC |
(3R,4S)-3-(2-methylpropyl)-1-(oxan-2-yloxy)-4-propylazetidin-2-one |
InChI |
InChI=1S/C15H27NO3/c1-4-7-13-12(10-11(2)3)15(17)16(13)19-14-8-5-6-9-18-14/h11-14H,4-10H2,1-3H3/t12-,13+,14?/m1/s1 |
Clé InChI |
OFORLLDJYNDYLF-AMIUJLCOSA-N |
SMILES isomérique |
CCC[C@H]1[C@H](C(=O)N1OC2CCCCO2)CC(C)C |
SMILES canonique |
CCCC1C(C(=O)N1OC2CCCCO2)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



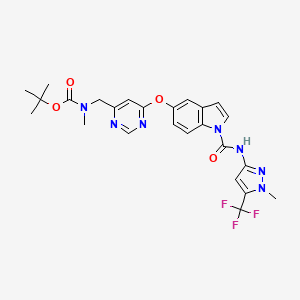

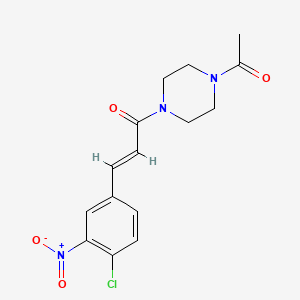
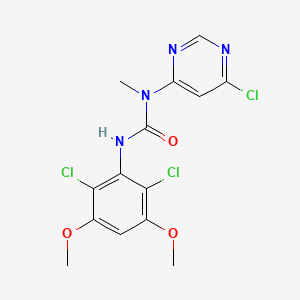
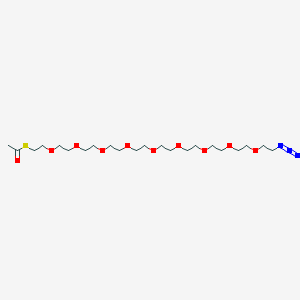
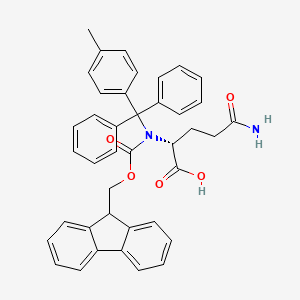

![Gal2Ac3Ac4Ac6Ac(b1-4)[Bn(-6)]L-GlcNAc(a)-O-Bn](/img/structure/B11828576.png)
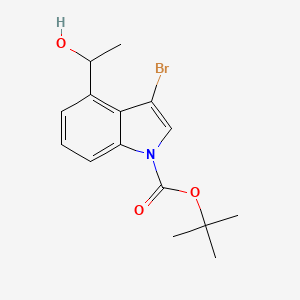
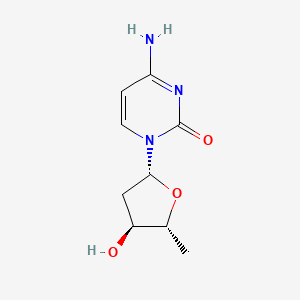
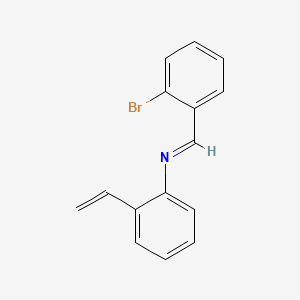
![6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2,3-dihydro-1H-inden-1-one](/img/structure/B11828600.png)
